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molecular formula C9H11NO3 B016309 Methyl 4-amino-2-methoxybenzoate CAS No. 27492-84-8

Methyl 4-amino-2-methoxybenzoate

Cat. No. B016309
M. Wt: 181.19 g/mol
InChI Key: YUPQMVSYNJQULF-UHFFFAOYSA-N
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Patent
US06809097B1

Procedure details

3-Methoxy-4-methoxycarbonylaniline (14.15 g, 78 mmol) was suspended in isopropanol and heated at 50° C. 2,2-Dimethyl-5-methoxymethylene-1,3-dioxane-4,6-dione (14.8 g, 80 mmol), (Montatsh. Chem. 1967, 98, 564), was then added in portions over 10 minutes and the mixture was heated at reflux for 30 minutes. The mixture was left to cool to ambient temperature overnight. The precipitate formed was collected by filtration, washed with isopropanol and dried under vacuum to give 5-((3-methoxy-4-methoxycarbonylanilino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (25.2 g, 96%).
Quantity
14.15 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][C:9]=1[C:10]([O:12][CH3:13])=[O:11])[NH2:6].[CH3:14][C:15]1([CH3:26])[O:20][C:19](=[O:21])[C:18](=[CH:22]OC)[C:17](=[O:25])[O:16]1>C(O)(C)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][C:9]=1[C:10]([O:12][CH3:13])=[O:11])[NH:6][CH:22]=[C:18]1[C:17](=[O:25])[O:16][C:15]([CH3:14])([CH3:26])[O:20][C:19]1=[O:21]

Inputs

Step One
Name
Quantity
14.15 g
Type
reactant
Smiles
COC=1C=C(N)C=CC1C(=O)OC
Step Two
Name
Quantity
14.8 g
Type
reactant
Smiles
CC1(OC(C(C(O1)=O)=COC)=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
The mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with isopropanol
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(NC=C2C(OC(OC2=O)(C)C)=O)C=CC1C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 25.2 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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